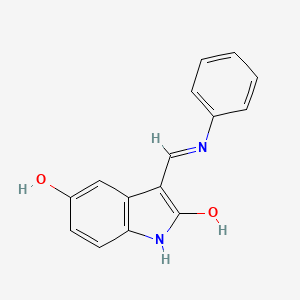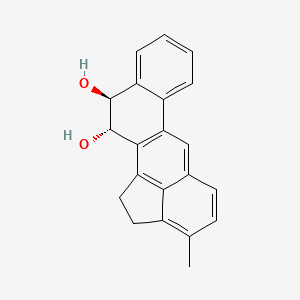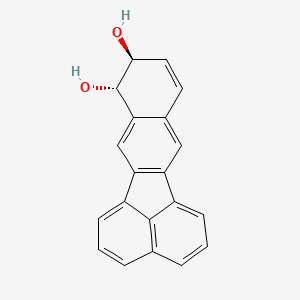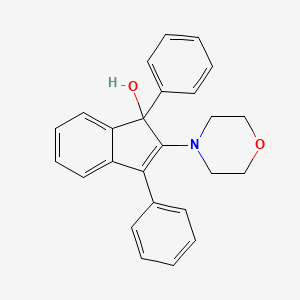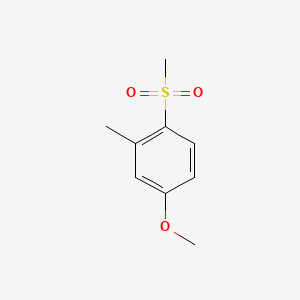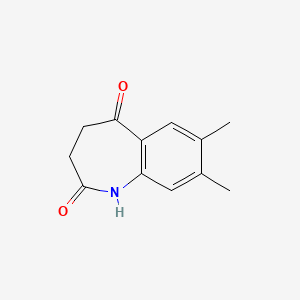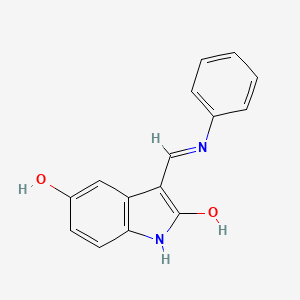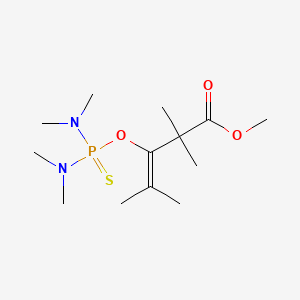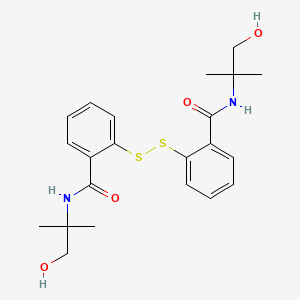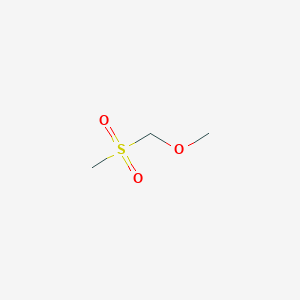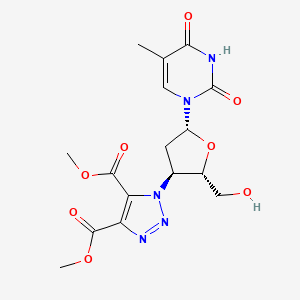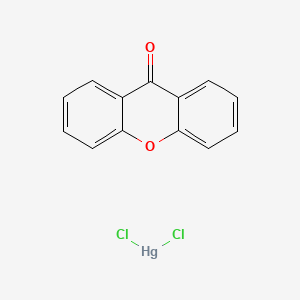
Dichloromercury; xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 31157 is a chemical compound that has garnered attention in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 31157 involves multiple steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common methods include:
Step 1: Initial formation of the core structure using a base-catalyzed reaction.
Step 2: Introduction of functional groups through substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of NSC 31157 is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Bulk synthesis: Utilizing large quantities of reagents and solvents.
Continuous monitoring: Ensuring reaction conditions such as temperature, pressure, and pH are maintained.
Purification: Employing techniques like distillation, crystallization, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 31157 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Acidic or basic environments, depending on the nature of the substituent.
Major Products
Applications De Recherche Scientifique
NSC 31157 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of NSC 31157 involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Modulating signaling pathways: Affecting cellular communication and function.
Interacting with receptors: Altering receptor activity and downstream effects.
Comparaison Avec Des Composés Similaires
NSC 31157 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: NSC 12345, NSC 67890, NSC 54321.
Uniqueness: NSC 31157 has distinct structural features and reactivity that make it suitable for specific applications not covered by similar compounds.
Propriétés
Numéro CAS |
6325-96-8 |
|---|---|
Formule moléculaire |
C13H8Cl2HgO2 |
Poids moléculaire |
467.7 g/mol |
Nom IUPAC |
dichloromercury;xanthen-9-one |
InChI |
InChI=1S/C13H8O2.2ClH.Hg/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;;/h1-8H;2*1H;/q;;;+2/p-2 |
Clé InChI |
CKPKEPKFHRSVLT-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3O2.Cl[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



